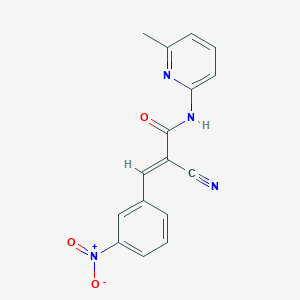

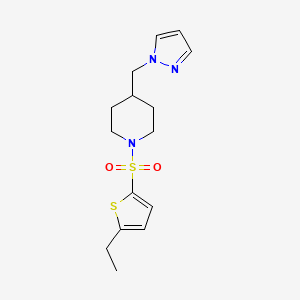

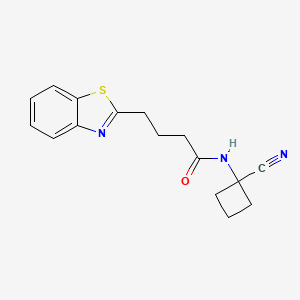

![molecular formula C22H15FN4O3S B2919893 2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1226435-62-6](/img/structure/B2919893.png)

2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible synthetic route could be the sequential coupling of a 5-substituted tetrazole with 2,6-dimethoxypyrazine, followed by photochemical excitation to release nitrogen gas and form a short-lived nitrilimine intermediate .

Scientific Research Applications

Antimalarial Applications

A study by Karpina et al. (2020) in "Molecules" investigated a library of [1,2,4]triazolo[4,3-a]pyridines for potential antimalarial drugs. They synthesized and evaluated the compounds for in vitro antimalarial activity against Plasmodium falciparum. This research is relevant as it showcases the potential of such compounds in treating malaria, a significant global health issue (Karpina et al., 2020).

Anticonvulsant Activity

Kelley et al. (1995) in the "Journal of medicinal chemistry" synthesized a series of (fluorobenzyl)triazolo[4,5-c]pyridines, which included similar compounds, and tested them for activity against seizures in rodents. The most promising compound showed potential for the treatment of seizure disorders, suggesting the relevance of these compounds in neurological research (Kelley et al., 1995).

Antibacterial and Antifungal Applications

Suresh et al. (2016) in the "Arabian Journal of Chemistry" synthesized a series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives and evaluated their antibacterial and antifungal activities. The results indicated significant biological activity against various tested microorganisms, highlighting the potential of these compounds in combating infectious diseases (Suresh et al., 2016).

Corrosion Inhibition Studies

Kaya et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" investigated the corrosion inhibition properties of piperidine derivatives, including (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS). This research is significant in the field of materials science and engineering, as it explores the use of such compounds in protecting metals from corrosion (Kaya et al., 2016).

Inotropic Evaluation

Liu et al. (2009) in "Bioorganic & medicinal chemistry letters" synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides for inotropic activity. This study contributes to cardiovascular research by exploring compounds that could potentially enhance cardiac contractility (Liu et al., 2009).

Mechanism of Action

The mechanism of action remains speculative but intriguing. Given its structural features, it might interact with enzymes or receptors. Notably, the compound’s bioisosteric modification from a triazolophthalazine to a triazoloquinazoline suggests potential binding to the active site of histone acetyltransferase PCAF . Further studies are needed to elucidate its precise mode of action.

properties

IUPAC Name |

3-(3-fluorophenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O3S/c1-13-5-2-3-8-16(13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)15-7-4-6-14(23)11-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKMCSXSASMTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

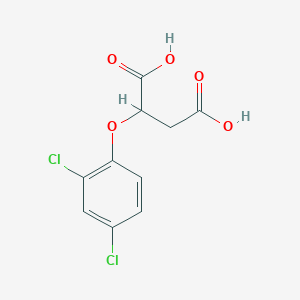

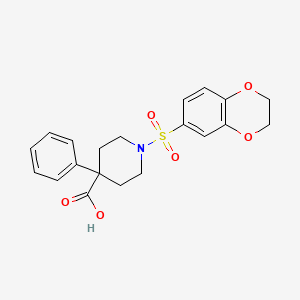

![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)

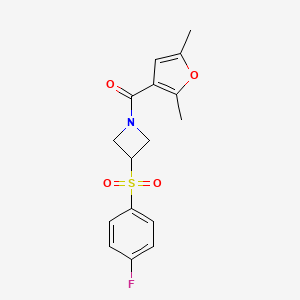

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)

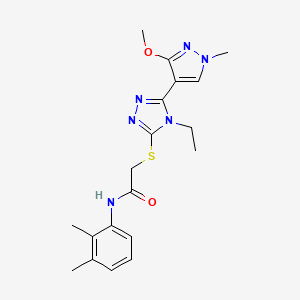

![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)

![3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2919829.png)

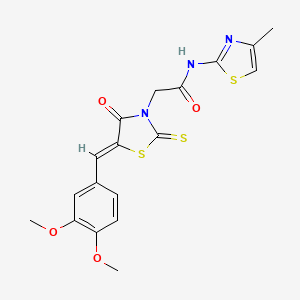

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)